molecular formula C20H21N5O5S B2560832 5-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole CAS No. 1706106-05-9

5-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole

Cat. No. B2560832
CAS RN: 1706106-05-9
M. Wt: 443.48
InChI Key: HAWDXCPMKPSBOK-UHFFFAOYSA-N
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Description

5-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H21N5O5S and its molecular weight is 443.48. The purity is usually 95%.
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Scientific Research Applications

Protoporphyrinogen Oxidase Inhibition

Oxadiazole compounds, including those similar to the specified chemical, have been studied for their potential as inhibitors of protoporphyrinogen oxidase. This enzyme is a key target in the biosynthetic pathway of heme, which plays a vital role in various biological processes. The inhibition of this enzyme by oxadiazole compounds could have significant implications in fields such as herbicide development and disease treatment strategies, particularly in conditions where heme synthesis regulation is crucial (Matringe, Camadro, Labbé, & Scalla, 1989).

Antimicrobial and Antitubercular Agents

Research has explored the synthesis of benzene sulfonamide pyrazole oxadiazole derivatives, which show promising results as antimicrobial and antitubercular agents. These compounds, including structures similar to the one , have been evaluated for their activity against various microbial organisms and Mycobacterium tuberculosis. Their mode of action and potential as antitubercular agents have been assessed through molecular docking studies, highlighting their significance in the development of new antimicrobial therapies (Shingare et al., 2022).

Antibacterial Evaluation

Compounds with oxadiazole structures have been synthesized and evaluated for their antibacterial properties. The presence of the 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, as seen in the chemical , contributes to their antibacterial potential. These compounds have shown valuable results in antibacterial evaluation, suggesting their use in developing new antibacterial drugs (Aziz‐ur‐Rehman et al., 2017).

Anticancer Potential

The synthesis of 5-substituted 1,3,4-oxadiazole derivatives, which bear resemblance to the specified compound, has been studied for their anticancer properties. These compounds were screened for their activity against enzymes like butyrylcholinesterase (BChE) and assessed through molecular docking studies. Their potential in cancer therapy is highlighted by their interaction with important amino acid residues in human BChE protein, suggesting a role in developing new anticancer drugs (Khalid et al., 2016).

Mechanism of Action

The mechanism of action for this compound is not available .

properties

IUPAC Name

5-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5S/c26-31(27,15-3-4-17-18(11-15)29-9-8-28-17)25-7-1-2-14(13-25)10-19-23-20(24-30-19)16-12-21-5-6-22-16/h3-6,11-12,14H,1-2,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWDXCPMKPSBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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